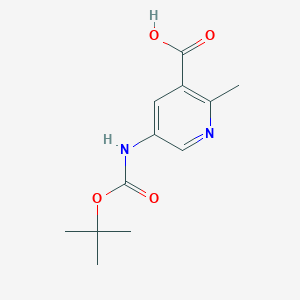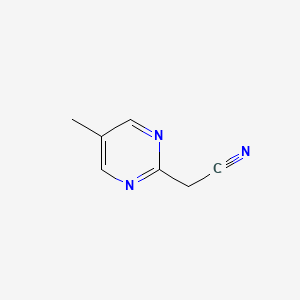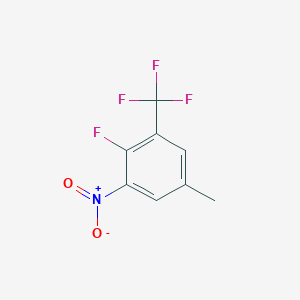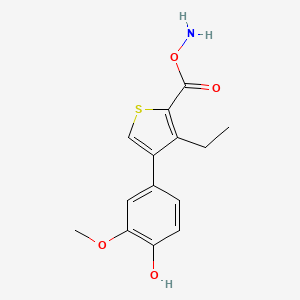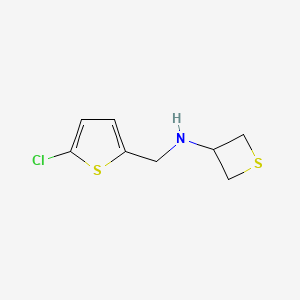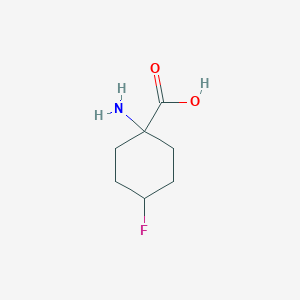
1-Amino-4-fluorocyclohexanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-fluorocyclohexanecarboxylic acid is a fluorinated derivative of cyclohexanecarboxylic acidThe presence of both an amino group and a fluorine atom on the cyclohexane ring imparts distinct chemical and physical properties, making it a valuable building block for drug discovery and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-fluorocyclohexanecarboxylic acid typically involves the fluorination of cyclohexanecarboxylic acid derivatives followed by amination. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The subsequent amination can be achieved through reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach to enhance efficiency and yield. This method can include the use of catalysts and optimized reaction conditions to achieve high selectivity and purity. For example, the use of suitable solvents and catalysts under controlled temperature and pressure conditions can facilitate the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-fluorocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclohexane derivatives
Scientific Research Applications
1-Amino-4-fluorocyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme interactions.
Medicine: Explored for its potential as a drug candidate due to its unique structural properties and ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-amino-4-fluorocyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, facilitating its binding and activity. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-Amino-1-cyclohexanecarboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
1-Amino-4,4-difluorocyclohexanecarboxylic acid: Contains two fluorine atoms, which can further enhance its lipophilicity and stability.
Uniqueness: 1-Amino-4-fluorocyclohexanecarboxylic acid is unique due to the presence of a single fluorine atom, which provides a balance between enhanced stability and reactivity. This makes it a versatile compound for various applications, offering advantages over non-fluorinated and difluorinated analogs .
Properties
Molecular Formula |
C7H12FNO2 |
|---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
1-amino-4-fluorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12FNO2/c8-5-1-3-7(9,4-2-5)6(10)11/h5H,1-4,9H2,(H,10,11) |
InChI Key |
XKJCUMJFNXSJID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1F)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12998965.png)
![2-chloro-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12998970.png)
![5-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12998981.png)
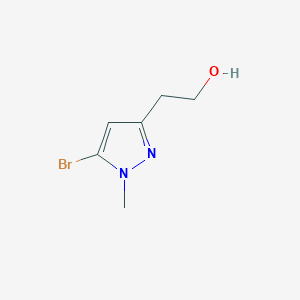
![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol](/img/structure/B12998985.png)
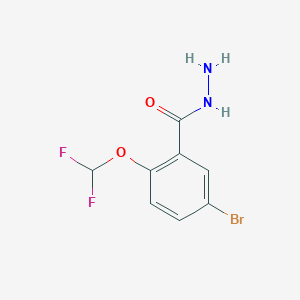
![(R)-3-Azaspiro[5.5]undecan-7-amine dihydrochloride](/img/structure/B12998995.png)
